BenchChemオンラインストアへようこそ!

GW701427A

Luciferase Reporter-gene assay Kinase inhibitor

GW701427A uniquely enables precise quantification of firefly luciferase (FLuc) interference in VEGFR2 inhibitor screens. Unlike standard VEGFR2 inhibitors that confound FLuc-based assays, or generic FLuc inhibitors lacking defined kinase activity, this benzimidazole-urea derivative provides a calibrated dual reference (FLuc IC50 0.12 μM; VEGFR2 IC50 0.603 μM). Essential for dissecting true kinase-mediated responses from reporter artifacts.

Molecular Formula C23H20ClN5O6
Molecular Weight 497.9 g/mol
Cat. No. B1192930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW701427A
SynonymsGW701427A;  GW-701427A;  GW 701427A
Molecular FormulaC23H20ClN5O6
Molecular Weight497.9 g/mol
Structural Identifiers
InChIInChI=1S/C23H19N5O6.ClH/c1-33-23(32)28-21-26-18-10-9-17(12-19(18)27-21)34-16-7-5-14(6-8-16)24-22(31)25-15-4-2-3-13(11-15)20(29)30;/h2-12H,1H3,(H,29,30)(H2,24,25,31)(H2,26,27,28,32);1H
InChIKeyLIRNSPSAYSNIME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GW701427A: A Dual Inhibitor of Firefly Luciferase (FLuc) and VEGFR2 with Unusually High FLuc Activity Within Its Chemotype


GW701427A (CAS 433224-56-7; C23H19N5O6) is a benzimidazole-urea derivative that functions as a dual inhibitor of firefly luciferase (FLuc, from Photinus pyralis) and vascular endothelial growth factor receptor 2 (VEGFR2) [1][2]. In vitro enzymatic assays determine its IC50 for FLuc to be 0.12 μM and for VEGFR2 to be 0.603 μM [1]. This compound is notable because, while belonging to a chemical series developed as potent VEGFR2/TIE2 kinase inhibitors, it displays anomalously high FLuc inhibitory activity compared to nearly all other members of its benzimidazole-urea class [1].

Why a Standard VEGFR2 Inhibitor or Generic Luciferase Inhibitor Cannot Replace GW701427A


The scientific and procurement value of GW701427A lies in its dual, mechanistically distinct activities—potent FLuc inhibition coupled with defined VEGFR2 kinase inhibition—which are not interchangeable with other compounds in either class. As demonstrated in a large-scale profiling study of 367 kinase inhibitors, GW701427A's FLuc IC50 of 0.12 μM is uniquely potent among its benzimidazole-urea chemotype, with most analogs showing negligible to no FLuc activity [1]. Conversely, typical FLuc inhibitors lack the defined kinase target activity against VEGFR2 (IC50 0.603 μM) that makes GW701427A a valuable tool for dissecting reporter-gene assay interference versus true kinase-mediated cellular responses [1]. Substituting a generic VEGFR2 inhibitor (e.g., GW549390X) in an FLuc-based reporter assay would introduce confounding FLuc inhibition at screening concentrations, while substituting a generic FLuc inhibitor would eliminate the VEGFR2 reference activity. This compound's unique profile is therefore irreplaceable for specific assay validation and mechanistic studies.

Quantitative Differentiation of GW701427A: Head-to-Head and Cross-Study Comparisons


GW701427A Exhibits Unusually High FLuc Inhibition vs. Benzimidazole-Urea Class Baseline

GW701427A's FLuc IC50 of 0.12 μM is an outlier among its benzimidazole-urea chemotype. In a comprehensive screening of the GSK Published Kinase Inhibitor Set (PKIS), most members of this series exhibited 'modest to no FLuc activity' [1]. GW701427A is explicitly identified as the only analog within this series displaying unusually high FLuc inhibition (120 nM) [1]. This differentiation is attributed to a meta-carboxylic acid substituent on the aryl ring [1].

Luciferase Reporter-gene assay Kinase inhibitor Chemotype profiling

GW701427A Demonstrates Superior FLuc Potency Compared to Other VEGFR2 Inhibitors in the PKIS Set

GW701427A's FLuc IC50 of 0.12 μM is more potent than that of several other VEGFR2 inhibitors profiled in the same study. For example, GW549390X (FLuc IC50 = 0.26 μM), GW632046X (0.58 μM), and GW577921A (1.03 μM) all show weaker FLuc inhibition [1]. This quantitative difference is critical when selecting a compound for studies where FLuc reporter gene assays will be employed.

VEGFR2 Luciferase Kinase inhibitor Cross-screening

GW701427A Retains Moderate VEGFR2 Kinase Activity While Possessing Potent FLuc Activity

In contrast to its FLuc potency, GW701427A shows a VEGFR2 IC50 of 0.603 μM [1]. This value is comparable to or better than other VEGFR2 inhibitors in the set; for instance, GW549390X has a VEGFR2 IC50 of 1.2 μM, and GW632046X has 0.87 μM [1]. Thus, GW701427A uniquely combines strong FLuc inhibition with maintained VEGFR2 activity, unlike compounds where VEGFR2 potency is either significantly higher (GW575533A, VEGFR2 IC50 0.14 μM) but FLuc activity is much weaker (5.8 μM) [1].

VEGFR2 Kinase inhibition Dual activity Target selectivity

The Meta-Carboxylic Acid Substituent Confers GW701427A's Unique FLuc Activity

The structural basis for GW701427A's anomalous FLuc inhibition is pinpointed to the meta-carboxylic acid group on the aryl ring [1]. The study notes that 'GW701427A contains a meta-carboxylic acid on the aryl ring position that highly influences binding to VEGFR-2/TIE-2' [1]. Prior work indicates that aryl carboxylates can lead to ATP-dependent FLuc-mediated adenylation of the ligand, resulting in reporter stabilization [1]. This specific structural feature is absent in the majority of benzimidazole-urea analogs, which explains their lack of FLuc activity.

Structure-activity relationship Benzimidazole-urea FLuc inhibition Meta-carboxylate

Recommended Applications for GW701427A Based on Verified Quantitative Evidence


Validation and De-Risking of FLuc Reporter Gene Assays in Kinase Inhibitor Screening

GW701427A's well-characterized dual inhibition of FLuc (IC50 0.12 μM) and VEGFR2 (IC50 0.603 μM) makes it an ideal control for assessing and mitigating FLuc interference in high-throughput screens that employ VEGFR2 inhibitors [1]. By including GW701427A as a reference compound, researchers can quantify the extent of reporter-based false positives or false negatives, thereby improving the reliability of hit identification [1].

Mechanistic Studies of Luciferase Interference by ATP-Competitive Kinase Inhibitors

The structural feature responsible for GW701427A's potent FLuc inhibition—the meta-carboxylic acid moiety—provides a defined molecular probe for investigating the mechanism of ATP-dependent luciferase inhibition and reporter stabilization [1]. This compound can be used in biochemical and cellular assays to elucidate how aryl carboxylates promote FLuc-mediated adenylation and prolong reporter half-life, a phenomenon that can confound assay interpretation [1].

Comparative Analysis of VEGFR2 Inhibitor Chemotypes in Luciferase-Based Assays

For research groups evaluating multiple VEGFR2 inhibitors in cell-based assays using FLuc reporters, GW701427A serves as a calibrated comparator. Its FLuc IC50 of 0.12 μM is markedly more potent than related VEGFR2 inhibitors such as GW549390X (0.26 μM) and GW632046X (0.58 μM) [1]. By benchmarking against GW701427A, researchers can assess whether observed cellular responses correlate with VEGFR2 kinase inhibition or are instead driven by differential luciferase interference, thus ensuring accurate data interpretation [1].

Negative Control Design for Benzimidazole-Urea Kinase Inhibitor Studies

Within the benzimidazole-urea chemotype, most compounds exhibit negligible FLuc activity. GW701427A is the exception. Therefore, it is uniquely suited as a 'positive control' for FLuc interference when profiling novel analogs, while other class members (e.g., GW759710A, FLuc IC50 0.73 μM) can serve as 'negative controls' for luciferase effects [1]. This paired use enables robust dissection of on-target kinase effects from off-target reporter interference [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW701427A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.